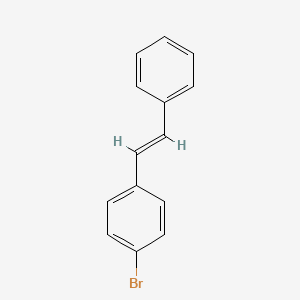

![molecular formula C8H11NO3 B2498481 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1268521-07-8](/img/structure/B2498481.png)

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound with a complex structure. It is a derivative of the 3-azabicyclo[3.1.0]hexane class . This class of compounds is commonly found in pharmaceuticals and natural compounds .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported in various studies. One practical synthesis method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is complex. The InChI code for a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) . Chemical Reactions Analysis

The key step in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is the photochemical decomposition of CHF2-substituted pyrazolines . Another significant reaction is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .Wissenschaftliche Forschungsanwendungen

Drug Design

3-ABH derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets and are actively used in drug design . They are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis of Biologically Active Compounds

The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry . The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .

Reuptake Inhibitors

1-Aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Antiviral Properties

Protease inhibitors based on structurally related pseudopeptides show antiviral properties . Examples are boceprevir and narlaprevir, which are used in the anti-hepatitis C therapy, and nirmatrelvir (a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients) .

Treatment of Neurological and Neurodegenerative Diseases

Among the currently studied 3-ABH derivatives, we can note a Janus kinase inhibitor (potential immunomodulator) and monoacylglycerol lipase and MAP3K12 kinase inhibitors, which can be used in the treatment of neurological and neurodegenerative diseases .

Treatment of Addictions and Lung Fibrosis

Dopamine D3 receptor inhibitor GSK598809 helps overcome alcohol and drug addictions . BI-2545 is a promising agent for the treatment of idiopathic lung fibrosis (a rare and currently uncurable disease) .

Zukünftige Richtungen

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is an active area of research due to their presence in pharmaceuticals and natural compounds . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and expanding the toolbox of available bicyclic structures .

Wirkmechanismus

Target of Action

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .

Mode of Action

The mode of action of 3-Acetyl-3-azabicyclo[31It is known that the compound is synthesized using modern synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Biochemical Pathways

The biochemical pathways affected by 3-Acetyl-3-azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds .

Result of Action

The molecular and cellular effects of the action of 3-Acetyl-3-azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds .

Eigenschaften

IUPAC Name |

3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(10)9-3-6-2-8(6,4-9)7(11)12/h6H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRSRYSNHQWSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CC2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)

![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)